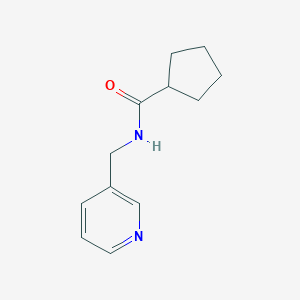
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide, also known as CMAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMAP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body's endocannabinoid system. In
作用机制
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of effects on the endocannabinoid system. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, this compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. It has also been investigated for its potential in treating addiction, with studies showing it can reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide for lab experiments is its specificity for FAAH. This allows researchers to investigate the effects of inhibiting FAAH specifically, without affecting other enzymes or pathways in the body. However, this compound does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide. One area of interest is its potential in treating chronic pain, which remains a major unmet medical need. This compound may also have potential in treating other conditions such as anxiety disorders and inflammatory bowel disease. Further research is also needed to investigate the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide involves the reaction of 2-phenylbutyric acid with 5-chloro-2-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide (DMF) and triethylamine, followed by acetic anhydride and triethylamine to yield the final product. The purity of the compound can be achieved through recrystallization from ethanol.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in rodents. This compound has also been investigated for its potential anti-inflammatory effects, with studies showing it can reduce the production of pro-inflammatory cytokines in vitro.
属性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-15-11-13(18)9-10-16(15)21-2/h4-11,14H,3H2,1-2H3,(H,19,20) |
InChI 键 |
HWGFUVWMPVGKQP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)